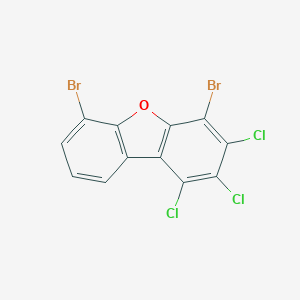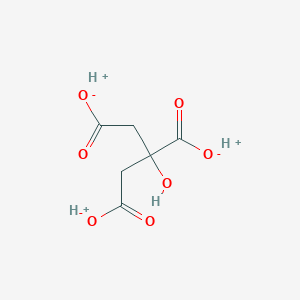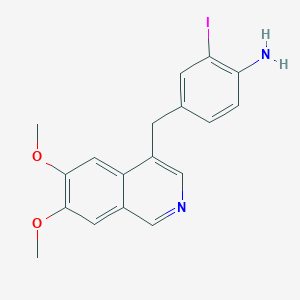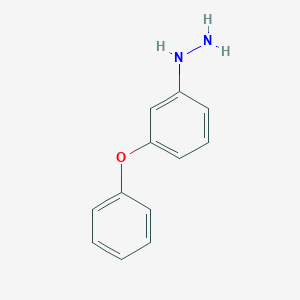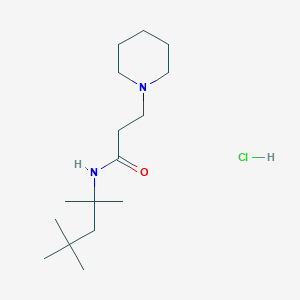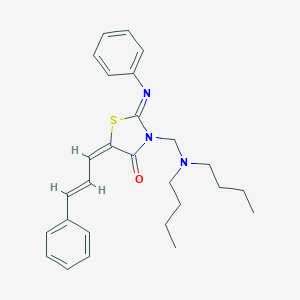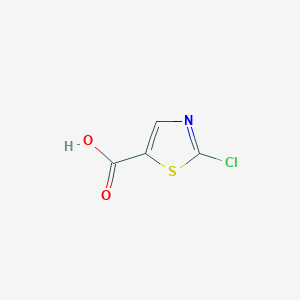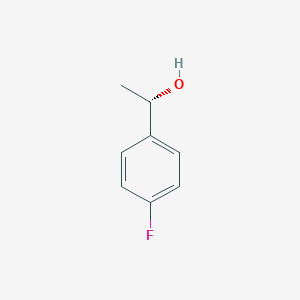
(S)-1-(4-氟苯基)乙醇
概述
描述
Iodohippuric acid, also known as 2-iodohippuric acid, is a compound with the molecular formula C9H8INO3. It is an analog of p-aminohippuric acid and is primarily used in the determination of effective renal plasma flow. This compound is particularly significant in the field of nuclear medicine due to its high clearance rate and suitability for renography .
科学研究应用
Iodohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: It serves as a tracer in renal function studies to measure effective renal plasma flow.
Industry: It is utilized in the production of radiopharmaceuticals for diagnostic imaging.
准备方法
Synthetic Routes and Reaction Conditions
Iodohippuric acid can be synthesized through the iodination of hippuric acid. The process involves the reaction of hippuric acid with iodine in the presence of an oxidizing agent such as nitric acid. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of iodohippuric acid .
Industrial Production Methods
In industrial settings, iodohippuric acid is often produced as a sodium salt, known as sodium iodohippurate. This involves the iodination of hippuric acid followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration processes to obtain high-purity iodohippuric acid .
化学反应分析
Types of Reactions
Iodohippuric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodination process itself is a substitution reaction where an iodine atom replaces a hydrogen atom on the benzene ring of hippuric acid.
Isotopic Exchange Reactions: Iodohippuric acid can participate in isotopic exchange reactions with radioiodine, which is useful in radiopharmaceutical applications.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid is commonly used in the iodination process.
Solvents: Water and ethanol are often used as solvents in the synthesis and purification processes.
Catalysts: Ammonium acetate can be used as a medium for isotopic exchange reactions.
Major Products
The major product formed from the iodination of hippuric acid is iodohippuric acid itself. In isotopic exchange reactions, the product is typically a radiolabeled version of iodohippuric acid, such as 123I-iodohippuric acid .
作用机制
Iodohippuric acid exerts its effects primarily through its ability to be rapidly cleared by the kidneys. After intravenous administration, it is quickly taken up by renal tubular cells and excreted into the urine. This rapid clearance allows for effective imaging of renal function. The molecular targets involved include renal tubular transporters that facilitate the uptake and excretion of iodohippuric acid .
相似化合物的比较
Similar Compounds
p-Aminohippuric Acid: Used for measuring renal plasma flow but has a lower clearance rate compared to iodohippuric acid.
N-Succinyldesferrioxamine B: Another compound used in renal imaging but with different chelation properties.
Uniqueness
Iodohippuric acid is unique due to its high clearance rate and suitability for renography. Its ability to be labeled with radioiodine makes it particularly valuable in nuclear medicine for producing high-quality functional images of the kidneys .
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101219-73-2 | |
| Record name | (-)-1-(4-Fluorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What experimental techniques were used to study the chiral recognition of (S)-1-(4-Fluorophenyl)ethanol with butan-2-ol?
A2: Researchers employed a combination of resonant two-photon ionization (R2PI) spectroscopy, infrared depletion spectroscopy, and mass spectrometry to investigate the diastereomeric complexes formed between (S)-1-(4-Fluorophenyl)ethanol and the enantiomers of butan-2-ol. [, ] These techniques allowed for the identification of unique spectroscopic signatures of the complexes, revealing differences in their ground and excited states. [] Density functional theory (DFT) calculations were also used to support the experimental findings and elucidate the structural differences between the diastereomeric complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
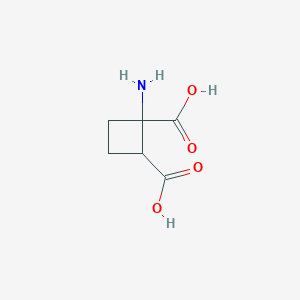
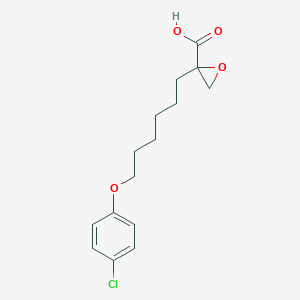
![dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B11940.png)

